molecular formula C22H31N3O3 B1615757 Taziprinone CAS No. 79253-92-2

Taziprinone

Cat. No.: B1615757
CAS No.: 79253-92-2
M. Wt: 385.5 g/mol
InChI Key: IQRFTIWMGLZYTL-FKBYEOEOSA-N
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Description

Taziprinone is a small organic molecule belonging to the class of beta amino acids and derivatives. It is known for its complex structure, which includes a dibenzofuran core with various functional groups attached. The chemical formula for this compound is C22H31N3O3, and it has a molecular weight of 385.5 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Taziprinone typically involves multiple steps, starting with the preparation of the dibenzofuran core. This core is then functionalized with various groups to achieve the final structure. One common method involves the reaction of cyanuric chloride with para-toluidine in the presence of solvents like petroleum ether, toluene, or xylene. This is followed by an oxidation reaction using potassium permanganate or hydrogen peroxide in an alkaline solution to introduce carboxyl groups .

Industrial Production Methods: In industrial settings, the production of this compound may involve direct compression techniques, where the active drug substance is mixed with suitable excipients and compressed into tablets without the need for granulation. This method is efficient and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Taziprinone undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like hydrogen gas or metal hydrides.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, metal hydrides.

    Substitution: Halogenated compounds, nucleophiles, electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylated derivatives, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Taziprinone has a wide range of applications in scientific research, including:

Mechanism of Action

Taziprinone exerts its effects by interacting with specific molecular targets, such as the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates. By binding to this receptor, this compound can modulate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, leading to various biochemical and toxic effects .

Comparison with Similar Compounds

    Philanthotoxin: Another compound with high binding affinity against SARS-CoV-2 M pro.

    Azaspiracid: Known for its toxic effects and high binding affinity against specific enzymes.

Uniqueness: Taziprinone is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to interact with the aryl hydrocarbon receptor and modulate gene expression sets it apart from other similar compounds .

Properties

CAS No.

79253-92-2

Molecular Formula

C22H31N3O3

Molecular Weight

385.5 g/mol

IUPAC Name

N-[(4R,4aR,9bS)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-3-(4-methylpiperazin-1-yl)propanamide

InChI

InChI=1S/C22H31N3O3/c1-15-4-5-18-16(14-15)22(2)8-6-17(26)20(21(22)28-18)23-19(27)7-9-25-12-10-24(3)11-13-25/h4-5,14,20-21H,6-13H2,1-3H3,(H,23,27)/t20-,21-,22-/m0/s1

InChI Key

IQRFTIWMGLZYTL-FKBYEOEOSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)O[C@@H]3[C@]2(CCC(=O)[C@@H]3NC(=O)CCN4CCN(CC4)C)C

SMILES

CC1=CC2=C(C=C1)OC3C2(CCC(=O)C3NC(=O)CCN4CCN(CC4)C)C

Canonical SMILES

CC1=CC2=C(C=C1)OC3C2(CCC(=O)C3NC(=O)CCN4CCN(CC4)C)C

Origin of Product

United States

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